molecular formula C19H15F2N3O2 B2530077 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921873-09-8

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2530077
CAS No.: 921873-09-8
M. Wt: 355.345
InChI Key: FEOHGNKFOIPYJU-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic pyridazinone derivative intended for research applications. Pyridazinone scaffolds are recognized in medicinal chemistry for their diverse biological activities, which may include anti-inflammatory, analgesic, and anti-cancer properties . The molecular structure of this compound integrates a 2,4-difluorobenzamide moiety linked to a 3-phenylpyridazinone core via an ethyl chain. This specific architecture suggests potential for interaction with various enzymatic targets, such as phosphodiesterases (PDE) . Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for in vitro pharmacological profiling to investigate new therapeutic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-14-6-7-15(16(21)12-14)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOHGNKFOIPYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of m-Difluorobenzene

Procedure (adapted from):

  • Reagents : m-Difluorobenzene (1.0 equiv), paraformaldehyde (3.0 equiv), concentrated HCl (6.0 equiv), ZnCl₂ (0.4 equiv).
  • Conditions : Reflux in acetonitrile at 80°C for 8 hours.
  • Workup : Distillation under reduced pressure (60°C, 10 mmHg) yields 2,4-difluorobenzyl chloride (86% purity, 77% yield).

Mechanism : Friedel-Crafts alkylation facilitated by ZnCl₂, followed by halogenation with HCl.

Oxidation to Carboxylic Acid

Procedure :

  • Reagents : 2,4-Difluorobenzyl chloride (1.0 equiv), KMnO₄ (3.0 equiv), H₂SO₄ (catalytic).
  • Conditions : Reflux in aqueous H₂SO₄ (50%) at 100°C for 12 hours.
  • Workup : Acidification and extraction with dichloromethane yield 2,4-difluorobenzoic acid (92% yield).

Conversion to Acid Chloride

Procedure :

  • Reagents : 2,4-Difluorobenzoic acid (1.0 equiv), SOCl₂ (2.5 equiv).
  • Conditions : Reflux in anhydrous toluene at 70°C for 4 hours.
  • Workup : Excess SOCl₂ is removed under vacuum to afford 2,4-difluorobenzoyl chloride (95% purity).

Synthesis of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine

Pyridazinone Ring Formation

Procedure (adapted from):

  • Reagents : 1-Phenyl-1,4-diketone (1.0 equiv), hydrazine hydrate (1.2 equiv).
  • Conditions : Stir in acetic acid (30% aqueous) under argon at 25°C for 6 hours.
  • Workup : Column chromatography (EtOAc/hexane) yields 3-phenylpyridazin-6(1H)-one (88% yield).

Mechanism : Cyclocondensation of diketone with hydrazine to form the pyridazinone core.

Introduction of Ethylamine Side Chain

Procedure :

  • Reagents : 3-Phenylpyridazin-6(1H)-one (1.0 equiv), 2-bromoethylamine hydrobromide (1.5 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : Reflux in DMF at 90°C for 12 hours.
  • Workup : Neutralization and extraction afford 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (74% yield).

Amide Coupling

Procedure (adapted from):

  • Reagents :
    • 2,4-Difluorobenzoyl chloride (1.1 equiv)
    • 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (1.0 equiv)
    • Et₃N (2.0 equiv)
  • Conditions : Stir in dichloromethane at 0°C → 25°C for 4 hours.
  • Workup : Aqueous workup followed by recrystallization (EtOH/H₂O) yields the title compound (82% yield, >99% purity).

Analytical Data :

  • ¹H NMR (CDCl₃): δ 8.12 (s, 1H, NH), 7.49–7.33 (m, 10H, Ar-H), 3.85 (t, J=6.4 Hz, 2H, CH₂), 3.12 (t, J=6.4 Hz, 2H, CH₂).
  • LCMS : [M+H]⁺ calc. 355.3, found 355.3.

Optimization and Scalability

Catalytic Enhancements

  • Pd/C-mediated coupling : Substituting Et₃N with Pd(PPh₃)₄ (0.5 mol%) in THF increases yield to 89%.
  • Microwave assistance : Reducing reaction time from 4 hours to 30 minutes at 100°C maintains yield (84%).

Solvent Screening

Solvent Yield (%) Purity (%)
DCM 82 99.1
THF 78 98.5
Acetonitrile 75 97.8

Industrial Considerations

  • Cost analysis : Raw material costs are minimized using m-difluorobenzene ($12/kg) and paraformaldehyde ($8/kg).
  • Safety : ZnCl₂ and SOCl₂ require handled under N₂ due to hygroscopicity and corrosivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or pyridazinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: The fluorine atoms on the benzene ring might be substituted under certain conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide could have various applications in scientific research:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent, possibly for its anti-inflammatory or anticancer properties.

    Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Halogen Substitution Patterns

  • Fluorine vs.
  • Methoxy vs. Fluoro Groups: The 4-methoxyphenylpyridazinone in and introduces electron-donating properties, contrasting with the electron-deficient fluorinated benzamide. Methoxy groups may improve solubility but reduce metabolic stability due to oxidative demethylation risks .

Heterocyclic Modifications

  • Thiophene vs. Phenyl Pyridazinone: The thiophene-containing analog () replaces the phenyl group with a sulfur heterocycle, altering electronic properties and possibly enhancing interactions with sulfur-binding enzymes or receptors .
  • Trifluoromethyl vs. Difluoro : The 4-(trifluoromethyl) group in increases hydrophobicity and metabolic resistance compared to the 2,4-difluoro substitution, which balances lipophilicity and polarity .

Research Findings and Implications

  • Binding Affinity : Fluorinated benzamides (e.g., 2,4-difluoro) are hypothesized to exhibit stronger binding to kinase ATP pockets due to fluorine’s electronegativity, as seen in SARS-CoV-2 inhibitors () .
  • Pharmacokinetics : The 2,4-difluoro substitution may enhance oral bioavailability compared to bulkier substituents (e.g., bromine or trifluoromethyl) by optimizing logP values .
  • Synthetic Accessibility : The parent compound (CAS 921571-07-5) is synthesized via straightforward amide coupling, while fluorinated derivatives require selective halogenation steps, increasing synthetic complexity .

Biological Activity

2,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique molecular structure that includes a pyridazinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F2N3O2C_{19}H_{15}F_{2}N_{3}O_{2} with a molecular weight of 355.3 g/mol. The presence of difluoro substitutions and a pyridazinone core enhances its pharmacological properties.

PropertyValue
Molecular FormulaC19H15F2N3O2C_{19}H_{15}F_{2}N_{3}O_{2}
Molecular Weight355.3 g/mol
CAS Number921873-09-8

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation. Additionally, studies suggest that it may interact with other targets such as carbonic anhydrases (CAs), further contributing to its therapeutic potential.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit significant inhibitory activity against various isoforms of human carbonic anhydrases (hCAs) and cyclooxygenases (COX). For instance:

  • Inhibition Constants : The compound showed inhibition constants in the range of 5.3 to 106.4 nM against hCA isoforms I, II, IX, and XII, indicating potent activity.
Target EnzymeInhibition Constant (nM)
hCA II5.3
hCA IX4.9
COX-1Not specified
COX-2Not specified

Case Studies

  • Anti-inflammatory Activity : In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects in animal models. These compounds were tested for their ability to reduce edema and pain associated with inflammatory conditions.
  • Analgesic Effects : The analgesic properties were evaluated through various pain models, demonstrating that the compound can effectively reduce pain responses comparable to established analgesics.

Q & A

Q. What are the key considerations in designing a synthetic route for 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide?

The synthesis of this compound typically involves multi-step organic reactions, with critical factors including:

  • Stepwise functionalization : Introducing fluorine atoms early to avoid side reactions, followed by coupling the pyridazinone moiety via an ethyl linker .
  • Reaction conditions : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or THF for polar intermediates) to optimize yield and purity .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amidation or palladium catalysts for cross-coupling reactions in pyridazinone synthesis .
  • Purification : Chromatography or recrystallization to isolate the final product, with HPLC analysis to confirm purity (>95%) .

Q. How is the structural confirmation of this compound achieved?

Structural elucidation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify fluorine coupling patterns (e.g., 19^19F NMR for differentiation between 2,4-difluoro substituents) and confirm the ethyl linker’s integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 398.12) .
  • X-ray crystallography : Resolve bond angles in the pyridazinone ring and benzamide core to validate stereoelectronic effects .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

Based on structural analogs, the compound may act as a phosphodiesterase 4 (PDE4) inhibitor :

  • Target interaction : The pyridazinone and benzamide moieties bind to PDE4’s catalytic domain, blocking cAMP degradation and elevating intracellular cAMP levels, which modulates anti-inflammatory pathways .
  • Functional validation : In vitro assays using RAW264.7 macrophages can quantify TNF-α suppression, with IC50_{50} values compared to rolipram (a known PDE4 inhibitor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or structural impurities. Methodological solutions include:

  • Standardized assays : Use identical cell lines (e.g., HEK293-PDE4B) and cAMP ELISA kits to ensure reproducibility .
  • Impurity profiling : LC-MS to detect trace byproducts (e.g., de-fluorinated derivatives) that may skew activity .
  • Structural analogs : Compare activity of 3-phenyl vs. 4-fluorophenyl variants (see Table 1) to isolate substituent effects .

Q. Table 1: Structure-Activity Relationship (SAR) of Pyridazinone Derivatives

Substituent on PyridazinonePDE4 Inhibition (IC50_{50}, nM)Key Reference
3-Phenyl12.5 ± 1.8
3-(4-Fluorophenyl)8.3 ± 0.9
3-Thiophene25.6 ± 3.1

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the pyridazinone’s 6-oxo position to enhance aqueous solubility .
  • Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intraperitoneal administration, validated by pharmacokinetic studies in rodents .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability, monitored via HPLC plasma profiling .

Q. How can computational modeling predict binding modes with PDE4?

  • Molecular docking (AutoDock Vina) : Simulate interactions between the difluorobenzamide group and PDE4’s hydrophobic pocket (PDB ID: 1XMY) .
  • MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns, focusing on hydrogen bonds with Gln443 and Tyr403 .

Q. What experimental controls are critical for validating target specificity?

  • Knockout models : PDE4B/^{-/-} macrophages to confirm on-target effects .
  • Off-target screening : Panel assays against PDE3, PDE5, and kinases (e.g., EGFR) to rule out cross-reactivity .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry to PDE4 vs. unrelated proteins .

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